molecular formula C11H13ClO2 B2827590 3-(2-Chlorophenyl)-3-methylbutanoic acid CAS No. 91427-34-8

3-(2-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B2827590
CAS No.: 91427-34-8
M. Wt: 212.67
InChI Key: GYJAFVHOCOYQPB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 2-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-methylbutanoic acid typically involves the alkylation of 2-chlorobenzene with a suitable butanoic acid derivative. One common method is the Friedel-Crafts alkylation, where 2-chlorobenzene reacts with 3-methylbutanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-chlorophenyl)-3-methylbutanone or this compound.

    Reduction: Formation of 3-(2-chlorophenyl)-3-methylbutanol or 3-(2-chlorophenyl)-3-methylbutane.

    Substitution: Formation of 3-(2-methoxyphenyl)-3-methylbutanoic acid or 3-(2-ethoxyphenyl)-3-methylbutanoic acid.

Scientific Research Applications

3-(2-Chlorophenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)propanoic acid
  • 3-(2-Chlorophenyl)-3-methylpentanoic acid
  • 3-(2-Chlorophenyl)-3-methylhexanoic acid

Uniqueness

3-(2-Chlorophenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJAFVHOCOYQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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